3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxazolidine-2,4-dione core, an azetidine ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, which can be synthesized through the cyclization of appropriate precursors under basic conditions. The tetrahydrofuran moiety is then introduced via a carbonylation reaction, followed by the formation of the oxazolidine-2,4-dione core through a cyclization reaction involving a suitable diol and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of 3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2,4-dione: Shares the azetidine ring but lacks the tetrahydrofuran moiety.
Tetrahydrofuran-3-carbonyl derivatives: Contain the tetrahydrofuran moiety but differ in the other functional groups present.
Oxazolidine-2,4-dione derivatives: Feature the oxazolidine-2,4-dione core but have different substituents.
Uniqueness
3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c15-10-7-19-12(17)14(10)5-8-3-13(4-8)11(16)9-1-2-18-6-9/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZOHHDFONSBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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